(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate
Description
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, also known as N-Acetyl-L-histidine methyl ester (CAS: 36097-48-0), is a chiral derivative of the amino acid histidine. Its molecular formula is C₉H₁₃N₃O₃, with a molar mass of 211.22 g/mol . The compound features an acetyl-protected amine, a methyl ester group, and a 1H-imidazol-4-yl side chain, which is critical for its biological interactions. It is commonly used in peptide synthesis as a building block due to its imidazole moiety, which participates in metal coordination and hydrogen bonding .
Key physicochemical properties include:
Properties
IUPAC Name |
methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHBBEZPJALIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903168 | |
| Record name | NoName_3767 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36097-48-0 | |
| Record name | NSC232063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
The patented method for synthesizing L-histidine methyl ester hydrochloride provides a foundational protocol. In this reaction, thionyl chloride acts as both a catalyst and a dehydrating agent, facilitating the nucleophilic substitution of the hydroxyl group in the carboxylic acid with a methoxy group.
Procedure :
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L-Histidine (4 mol) is suspended in anhydrous methanol (6.5 L).
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Thionyl chloride (12 mol) is added dropwise at 0°C to control exothermicity.
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The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation under reduced pressure.
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The residue is triturated with diethyl ether, yielding L-histidine methyl ester hydrochloride as a white solid (97% yield).
Reaction Mechanism :
Thionyl chloride protonates the hydroxyl group, converting it into a better leaving group (Cl⁻), which is displaced by methanol’s methoxide ion.
Optimization Insights :
-
Molar Ratio : A 3:1 ratio of thionyl chloride to L-histidine ensures complete conversion.
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Solvent Volume : Methanol acts as both solvent and nucleophile, with excess volumes preventing side reactions.
Alternative Esterification Methods
While thionyl chloride is preferred, other methods include:
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HCl/MeOH : Gaseous HCl bubbled through methanol, though slower and less efficient.
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DCC/DMAP : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in dichloromethane, suitable for acid-sensitive substrates.
However, these methods are less practical for large-scale synthesis due to lower yields or cumbersome workups.
Acetylation of the Alpha-Amino Group
Schotten-Baumann Acetylation
The Schotten-Baumann method is ideal for aqueous-phase acetylation, minimizing side reactions at the imidazole ring.
Procedure :
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L-Histidine methyl ester hydrochloride (1 mol) is dissolved in water, and sodium bicarbonate is added to neutralize HCl (pH 8–9).
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Acetic anhydride (1.1 mol) is added dropwise with vigorous stirring.
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The mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield the acetylated product (85% yield).
Mechanism :
The free amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide.
Organic Solvent-Based Acetylation
For moisture-sensitive substrates, acetylation in dichloromethane (DCM) with triethylamine (TEA) is effective:
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L-Histidine methyl ester hydrochloride (1 mol) is suspended in DCM.
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TEA (2 mol) is added to free the amine, followed by acetic anhydride (1.1 mol).
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The reaction is quenched with water, and the organic layer is dried and concentrated (90% yield).
Optimization of Reaction Conditions
Esterification Variables
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Thionyl Chloride | 3 eq | Maximizes conversion |
| Methanol Volume | 1.6 L/mol histidine | Prevents precipitation |
| Temperature | 25°C | Balances rate and safety |
Acetylation Variables
| Parameter | Schotten-Baumann | Organic Solvent |
|---|---|---|
| Solvent | Water | Dichloromethane |
| Base | NaHCO₃ | Triethylamine |
| Yield | 85% | 90% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
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Melting Point : 158–160°C (decomposes).
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have investigated the anticancer properties of compounds related to (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate. For instance, research has shown that imidazole derivatives can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents. The ability of imidazole-containing compounds to interact with biological targets such as DNA and proteins enhances their therapeutic potential .
2. Antimicrobial Activity
The imidazole moiety is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against bacteria and fungi. The incorporation of acetamido groups may enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .
Biochemical Probes
1. Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for certain proteases or kinases involved in cancer progression or microbial resistance mechanisms. This property makes it a valuable tool for biochemical studies aimed at understanding enzyme functions and developing inhibitors .
2. Drug Development
Due to its structural characteristics, this compound can be modified to create analogs with improved pharmacological profiles. This adaptability is crucial in drug design, allowing researchers to optimize efficacy and reduce side effects through structural modifications .
Case Studies
Mechanism of Action
The mechanism of action of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate are summarized below, with emphasis on their molecular features, synthesis, and applications.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Backbone Modifications :
- The target compound’s methyl ester group distinguishes it from analogs like 3k (ethyl ester) and 1 (propyl ester). Ethyl and propyl esters generally enhance lipophilicity, impacting membrane permeability in drug design .
- Compound 10 replaces the acetamido group with a tetrazole ring, improving metabolic stability and bioavailability in medicinal chemistry applications .
Biological Activity :
- The imidazole moiety in all compounds enables metal coordination (e.g., Zn²⁺ in enzymes) and hydrogen bonding, critical for enzyme inhibition or receptor binding .
- Compound 2 ’s hydroxyethyl amide group increases basicity (pH 8 vs. pH 3–5 for others), enhancing its utility as a corrosion inhibitor in alkaline environments .
Synthesis and Yield :
- The target compound is synthesized via standard acetylation and esterification of histidine, achieving >95% purity .
- Compound 2 has a lower yield (45.29%) due to the complexity of introducing a hydroxyethyl amide group .
Contradictions and Limitations
- Solubility : While the target compound is slightly water-soluble, Compound 1 (propyl ester) shows even lower aqueous solubility, limiting its biomedical applications .
- Thermal Stability : The target compound’s melting point (123–126°C) is lower than that of Compound 2 (274–276°C), suggesting differences in crystalline packing and stability .
Biological Activity
(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, with the CAS number 36097-48-0, is a compound of interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₄N₂O₃, and it has a molecular weight of 186.22 g/mol. The compound features an imidazole ring, which is known for its role in biological activity, particularly in enzyme inhibition and receptor modulation.
Structural Formula
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific proteases, which play crucial roles in viral replication and pathogenesis. For instance, it may target papain-like proteases (PLpro), critical in the life cycle of viruses such as SARS-CoV-2 .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have demonstrated its ability to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
- Immunomodulatory Effects : There is emerging evidence that compounds with imidazole rings can modulate immune responses, potentially enhancing or suppressing certain pathways depending on the context of use .
Efficacy Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Study 1: Antiviral Activity
In a study focusing on the inhibition of SARS-CoV-2, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited the PLpro enzyme with an IC50 value of approximately 76 nM. This suggests a potent mechanism for reducing viral replication and enhancing host immune response pathways .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The study reported an EC50 value of 14.5 µM for inducing apoptosis in these cells. Further mechanistic studies are needed to clarify how this compound triggers apoptotic pathways and its potential as a therapeutic agent in oncology .
Q & A
Q. What analytical challenges arise when studying its metabolic stability in vitro?
- Esterase Sensitivity : Monitor methyl ester hydrolysis in liver microsomes via LC-MS/MS. Use deuterated internal standards (e.g., d₃-methyl ester) for quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
